molecular formula C18H16BrN3O3S B2408690 4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921806-32-8

4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2408690
CAS No.: 921806-32-8
M. Wt: 434.31
InChI Key: DYFYNTDZVLSAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a bromine atom and a pyridazinone moiety in its structure suggests potential biological activity.

Properties

IUPAC Name

4-bromo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S/c19-15-6-8-16(9-7-15)26(24,25)20-12-13-22-18(23)11-10-17(21-22)14-4-2-1-3-5-14/h1-11,20H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFYNTDZVLSAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aroylacrylic Acid Condensation

Aroylacrylic acids (e.g., 3-phenylacryloylacetic acid ) react with hydrazine derivatives to form pyridazinones. For the target compound, 3-phenyl-6-oxopyridazin-1(6H)-yl is synthesized by:

  • Condensing cinnamoylacetic acid with hydrazine hydrate in ethanol under reflux.
  • Introducing bromine at the 4-position via electrophilic substitution using bromine in acetic acid.

Key reaction :
$$
\text{Cinnamoylacetic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} 3\text{-Phenylpyridazin-6-one} \quad
$$

Functionalization with Ethylamine Linker

The ethylamine sidechain is introduced through nucleophilic substitution or reductive amination.

Alkylation of Pyridazinone

  • Chloroethylation : Reacting the pyridazinone with 1,2-dichloroethane in the presence of a base (e.g., K2CO3) yields 1-(2-chloroethyl)-3-phenylpyridazin-6-one .
  • Ammonolysis : Treating the chloroethyl intermediate with aqueous ammonia or benzylamine forms the primary amine.

Optimization : Microwave-assisted reactions reduce side products and improve yields (e.g., 70% yield in 30 minutes at 100°C).

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The terminal amine is sulfonylated using 4-bromobenzenesulfonyl chloride under basic conditions.

Reaction Protocol

  • Dissolve 1-(2-aminoethyl)-3-phenylpyridazin-6-one in dry dichloromethane.
  • Add 4-bromobenzenesulfonyl chloride (1.2 equiv) and pyridine (3.0 equiv) at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with ice water, extract with DCM, and purify via column chromatography (SiO2, ethyl acetate/hexane).

Characterization :

  • 1H NMR : Singlets at δ 10.6–10.7 (sulfonamide NH) and δ 7.8–8.0 (aromatic protons adjacent to bromine).
  • HRMS : Calculated for C18H17BrN3O3S [M+H]+: 452.01; Found: 452.03.

Alternative Synthetic Routes

Reductive Amination

A two-step approach avoids harsh alkylation conditions:

  • Condense pyridazinone with glyoxal to form an imine.
  • Reduce with NaBH3CN in THF/acetic acid to yield the ethylamine intermediate.

Advantages : Higher regioselectivity and milder conditions.

Solid-Phase Synthesis

For high-throughput applications, the pyridazinone core can be immobilized on Wang resin. After functionalization and sulfonylation, cleavage with TFA yields the target compound.

Challenges and Optimization

Bromination Selectivity

Direct bromination of the pyridazinone ring may lead to di- or tri-substituted products. To mitigate:

  • Use directing groups (e.g., sulfonic acid) at the 4-position.
  • Employ N-bromosuccinimide (NBS) in DMF at 0°C.

Sulfonamide Stability

The sulfonamide bond is prone to hydrolysis under acidic conditions. Stabilization strategies include:

  • Using anhydrous solvents and molecular sieves during synthesis.
  • Avoiding prolonged exposure to elevated temperatures (>60°C).

Industrial-Scale Considerations

  • Cost efficiency : Bulk synthesis of 4-bromobenzenesulfonyl chloride reduces material costs.
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyridazinone moiety.

    Reduction: Reduction reactions might target the sulfonamide group or the bromine atom.

    Substitution: The bromine atom can be substituted by other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible antibacterial or anticancer activity.

    Industry: Use in the synthesis of dyes or polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with the synthesis of folic acid. The presence of the pyridazinone moiety might suggest additional interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Unique due to the presence of the bromine atom and pyridazinone ring.

Uniqueness

The uniqueness of this compound lies in its complex structure, which might confer specific biological activities not seen in simpler sulfonamides.

Biological Activity

4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17BrN3O3S\text{C}_{16}\text{H}_{17}\text{BrN}_{3}\text{O}_{3}\text{S}

Key Properties

PropertyValue
Molecular Weight396.29 g/mol
CAS Number1232810-84-2
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. Research has shown that pyridazine derivatives can inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation and survival. For instance, a study demonstrated that pyridazine derivatives effectively inhibited the proliferation of various cancer cell lines, suggesting a potential application in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyridazine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study highlighted that certain pyridazine-based compounds significantly reduced COX-2 activity, leading to decreased production of pro-inflammatory mediators . This suggests that this compound may be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
  • Receptor Modulation : It is hypothesized that the compound interacts with specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Study on COX Inhibition : A recent study evaluated the COX-inhibitory potential of various pyridazine derivatives, including halogenated analogs. The results indicated that the introduction of bromine into the structure could enhance anti-inflammatory activity compared to non-halogenated derivatives .
  • Anticancer Activity Evaluation : Another investigation focused on the anticancer effects of pyridazine derivatives in vitro. The study found that these compounds exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

Answer:
Synthesis requires multi-step optimization:

  • Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with carbonyl compounds under reflux in ethanol (60–80°C, 6–8 hours) .
  • Step 2: Sulfonamide coupling using 4-bromobenzenesulfonyl chloride with a pyridazinone-ethylamine intermediate. Use polar aprotic solvents (e.g., DMF or THF) and bases like triethylamine to facilitate nucleophilic substitution .
  • Key Parameters: Control temperature (20–25°C for coupling), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:
Essential techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect at δ 7.5–8.0 ppm for aromatic protons) .
  • FT-IR: Identify sulfonamide S=O stretches (~1370 cm⁻¹) and pyridazinone C=O (~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., observed [M+Na⁺] at m/z 447.9967 vs. calculated 447.9977) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELX software .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies:

  • Standardize Assays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., known COX-2 inhibitors) .
  • SAR Studies: Compare with analogs (e.g., replacing bromine with chlorine or methoxy groups) to isolate substituent effects .
  • Dose-Response Curves: Establish IC₅₀ values under controlled pH/temperature; discrepancies may reflect solubility differences (e.g., DMSO vs. aqueous buffers) .

Advanced: What computational methods predict target interactions for this sulfonamide derivative?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes like kynurenine monooxygenase (PDB: 6XJZ). Focus on sulfonamide’s hydrogen bonds to Arg231 and pyridazinone’s π-π stacking with Phe168 .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability; analyze RMSD (<2 Å indicates stable complexes) .
  • QSAR Models: Corrogate electronic descriptors (e.g., Hammett σ for bromine) with activity data to prioritize derivatives .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., de-brominated analogs) indicate hydrolytic susceptibility .
  • pH Stability: Incubate in buffers (pH 1–10) for 24 hours; sulfonamide bonds are stable at pH 4–7 but hydrolyze in strongly acidic/basic conditions .

Advanced: What strategies improve crystallization for X-ray diffraction studies?

Answer:

  • Solvent Screening: Use vapor diffusion with 2:1 DCM/methanol or ethyl acetate/hexane mixtures to grow single crystals .
  • Cryoprotection: Soak crystals in 20% glycerol before flash-freezing (100 K) to reduce ice formation .
  • Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets. Refine with SHELXL, applying anisotropic displacement parameters for bromine .

Advanced: How to design analogs to enhance bioavailability while retaining activity?

Answer:

  • Prodrug Approaches: Introduce ester groups at the sulfonamide nitrogen for improved membrane permeability; hydrolyze in vivo to active form .
  • Solubility Modifications: Replace bromine with polar groups (e.g., -OH, -NH₂) or use co-solvents (PEG 400) in formulations .
  • LogP Optimization: Balance hydrophobicity (ClogP 2–4) via substituent variation (e.g., trifluoromethyl vs. methoxy) .

Basic: What are common pitfalls in interpreting NMR data for this compound?

Answer:

  • Dynamic Effects: Pyridazinone ring puckering causes splitting of NH protons (δ 10–12 ppm); use variable-temperature NMR to clarify .
  • Residual Solvents: DMSO-d₆ peaks (δ 2.5 ppm) may mask signals; deuterated chloroform is preferred .
  • Coupling Artifacts: Bromine’s quadrupolar moment broadens adjacent proton signals; confirm assignments via 2D-COSY .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Treat cells with compound (10 µM, 1 hour), lyse, and heat (37–65°C). Detect stabilized targets via Western blot (e.g., COX-2) .
  • Pull-Down Assays: Immobilize compound on sepharose beads; identify bound proteins via LC-MS/MS (e.g., kynurenine monooxygenase) .
  • Knockout Models: Use CRISPR-Cas9 to delete putative targets; loss of activity in KO cells confirms engagement .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis (bromine vapor toxicity) .
  • Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal; halogenated waste requires incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.